
4-Azido-2-(methylsulfanyl)-6-(4-phenylpiperazino)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step chemical reactions, starting from basic pyrimidine scaffolds and introducing various functional groups to achieve the desired compound. For example, the synthesis of sulfanyl pyrimidin-4(3H)-one derivatives demonstrates the versatility of pyrimidine chemistry in producing compounds with varied substituents, showcasing the potential methods that could be applied to synthesize 4-Azido-2-(methylsulfanyl)-6-(4-phenylpiperazino)pyrimidine (Bassyouni & Fathalla, 2013).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including the positions and types of substituents, plays a crucial role in determining their chemical and physical properties. Spectroscopic methods such as FT-IR and FT-Raman, along with computational techniques like density functional theory (DFT), are commonly used to analyze the equilibrium geometry, vibrational wave numbers, and molecular stability (Alzoman et al., 2015).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including benzylation and nitrosation, which modify their chemical structures and potentially their biological activities. For instance, the study of benzylation and nitrosation reactions of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one provides insight into the reactivity of such compounds (Glidewell et al., 2003).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry and intermolecular interactions. Crystallographic studies reveal the packing arrangements and hydrogen bonding patterns, contributing to our understanding of the compound's stability and reactivity (Canfora et al., 2010).
Applications De Recherche Scientifique
Chemical Synthesis and Structure
Synthesis and Tautomerism
4-Azido-2-(methylsulfanyl)-6-(4-phenylpiperazino)pyrimidine derivatives have been synthesized, showing interesting azido-tetrazole tautomerism, particularly in thieno[3,2-d]pyrimidine derivatives (Sirakanyan, Hakobyan, & Hovakimyan, 2019).
Polymorphic Forms and Hydrogen Bonding
These compounds can exhibit polymorphic forms and unique hydrogen bonding patterns, as observed in related pyrimidin-6(1H)-one derivatives (Glidewell, Low, Marchal, & Quesada, 2003).
Pharmaceutical Research
Nucleoside Synthesis and Evaluation
Derivatives of pyrrolopyrimidine, closely related to 4-Azido-2-(methylsulfanyl)-6-(4-phenylpiperazino)pyrimidine, have been synthesized and evaluated for potential use as polymerase substrates (Williams, Loakes, & Brown, 1998).
Antitumor Activity
Some pyrimidine derivatives exhibit antitumor activity, suggesting potential applications in chemotherapy (Gineinah, Nasr, Badr, & El-Husseiny, 2013).
Material Science and Optics
- Optical Properties: Thiopyrimidine derivatives, similar in structure to 4-Azido-2-(methylsulfanyl)-6-(4-phenylpiperazino)pyrimidine, have been explored for their potential applications in nonlinear optics (NLO) fields, demonstrating significant properties (Hussain et al., 2020).
Propriétés
IUPAC Name |
4-azido-2-methylsulfanyl-6-(4-phenylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7S/c1-23-15-17-13(19-20-16)11-14(18-15)22-9-7-21(8-10-22)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGLUBFGRVGIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCN(CC2)C3=CC=CC=C3)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2481954.png)
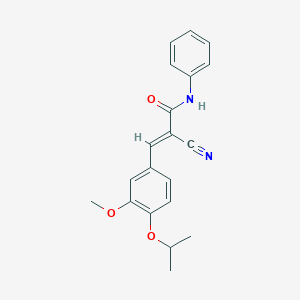
![1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2481956.png)
![Ethyl 2-[1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-oxopropan-2-yl]sulfanylacetate](/img/structure/B2481957.png)
![N-Tert-butyl-2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2481960.png)
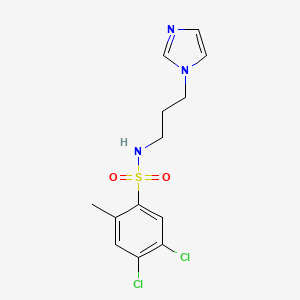
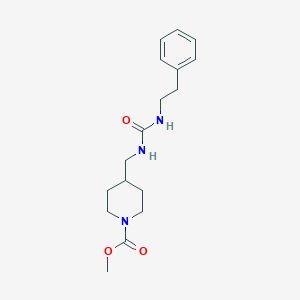
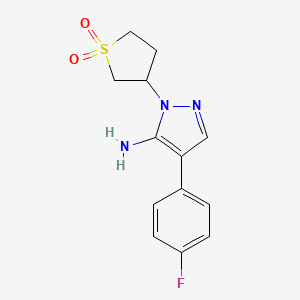
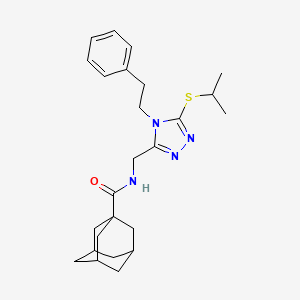

![ethyl 2-{[(4H-1,2,4-triazol-4-ylamino)carbothioyl]amino}acetate](/img/structure/B2481971.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2481974.png)
![N-(4-butylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2481975.png)